3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide
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Overview
Description
3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide is a complex organic compound that features a benzamide core substituted with a morpholinosulfonyl group and a pyridin-4-yl group
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of metal-organic frameworks (mofs), which have applications in various fields, including photocatalysis .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of mofs, which exhibit photocatalytic activity . The π–π interaction between parallel ligands, high alkali-stability, and light-absorbing ability of these MOFs contribute to their high photocatalytic activity .
Biochemical Pathways
Similar compounds have been used in the synthesis of mofs, which have shown potential for photocatalytic hydrogen evolution .
Action Environment
Similar compounds have been used in the synthesis of mofs, which have shown high alkali resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Morpholinosulfonyl Group: The morpholinosulfonyl group is introduced via sulfonylation reactions, where morpholine reacts with sulfonyl chlorides in the presence of a base.
Attachment of the Pyridin-4-yl Group: The final step involves the coupling of the pyridin-4-yl group to the benzamide core through nucleophilic substitution or palladium-catalyzed cross-coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinosulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups within the compound, converting them to amines or alcohols, respectively.
Substitution: The aromatic ring in the benzamide core can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzamides depending on the electrophile used.
Scientific Research Applications
3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Comparison with Similar Compounds
- 3-(morpholinosulfonyl)-N-(pyridin-3-yl)benzamide
- 3-(morpholinosulfonyl)-N-(pyridin-2-yl)benzamide
- 4-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide
Comparison: 3-(morpholinosulfonyl)-N-(pyridin-4-yl)benzamide is unique due to the specific positioning of the pyridin-4-yl group, which can influence its binding affinity and selectivity towards molecular targets. This positional isomerism can result in different biological activities and chemical reactivities compared to its analogs.
Properties
IUPAC Name |
3-morpholin-4-ylsulfonyl-N-pyridin-4-ylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S/c20-16(18-14-4-6-17-7-5-14)13-2-1-3-15(12-13)24(21,22)19-8-10-23-11-9-19/h1-7,12H,8-11H2,(H,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJMWXOILHIQLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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